molecular formula C10H12S B1363615 3-[4-(Methylthio)phenyl]-1-propene CAS No. 59209-68-6

3-[4-(Methylthio)phenyl]-1-propene

Cat. No.: B1363615
CAS No.: 59209-68-6
M. Wt: 164.27 g/mol
InChI Key: FQFCBQNZDATYJQ-UHFFFAOYSA-N
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Description

3-[4-(Methylthio)phenyl]-1-propene: is an organic compound with the molecular formula C10H12S It is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Methylthio)phenyl]-1-propene typically involves the alkylation of 4-(methylthio)phenyl derivatives. One common method is the reaction of 4-(methylthio)benzyl chloride with allyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-[4-(Methylthio)phenyl]-1-propene can undergo oxidation reactions, where the methylthio group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can lead to the formation of the corresponding thioether. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine, nitric acid

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: 3-[4-(Methylthio)phenyl]-1-propene is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological molecules. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(Methylthio)phenyl]-1-propene involves its interaction with specific molecular targets. The methylthio group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The phenyl ring provides a stable platform for further functionalization, allowing the compound to interact with various enzymes, receptors, or other biological molecules. The propene chain adds to the compound’s versatility, enabling it to undergo addition reactions and form new chemical bonds.

Comparison with Similar Compounds

  • 4-(Methylthio)benzenepropanoic acid
  • 4-(Methylthio)benzyl chloride
  • 4-(Methylthio)phenylacetylene

Comparison: 3-[4-(Methylthio)phenyl]-1-propene is unique due to the presence of the propene chain, which imparts additional reactivity compared to its similar compounds. For instance, 4-(Methylthio)benzenepropanoic acid lacks the double bond present in the propene chain, limiting its reactivity in certain types of reactions. Similarly, 4-(Methylthio)benzyl chloride and 4-(Methylthio)phenylacetylene have different functional groups that influence their chemical behavior and applications.

Properties

IUPAC Name

1-methylsulfanyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFCBQNZDATYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375021
Record name 3-[4-(Methylthio)phenyl]-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59209-68-6
Record name 3-[4-(Methylthio)phenyl]-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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